molecular formula C8H10Br2ClF3 B2475053 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane CAS No. 232602-77-6

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane

Cat. No.: B2475053
CAS No.: 232602-77-6
M. Wt: 358.42
InChI Key: KVDWIHTZFHVBDS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The systematic IUPAC name 1-bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane delineates its structure with precision:

  • The parent cyclohexane ring is substituted at position 1 with a bromine atom.
  • Position 2 bears a trifluoroethyl group (-CF~2~CFClBr) containing two bromine atoms , one chlorine atom , and three fluorine atoms .

The stereoelectronic effects of this arrangement are significant. The trifluoroethyl group introduces substantial steric bulk and electronegativity, while the axial/equatorial positioning of substituents influences conformational stability. Computational models suggest that the chair conformation is preserved despite halogen substitution, as seen in analogous halogenated cyclohexanes. However, the geminal bromine and chlorine on the ethyl group may induce localized polarization, altering charge distribution across the molecule.

Table 1: Key Structural and Physical Properties

Property Value Source
Molecular Formula C~8~H~10~Br~2~ClF~3~
Molar Mass 358.42 g/mol
Density 1.838 ± 0.06 g/cm³
Boiling Point 108–110°C at 2 mmHg

Historical Context of Halogenated Cyclohexane Derivatives

Halogenated cyclohexanes emerged as critical targets in the mid-20th century, driven by advances in stereochemistry and catalysis. Early work by Hassel and Barton on cyclohexane conformations laid the groundwork for understanding axial-equatorial equilibria in substituted derivatives. The introduction of halogens, particularly fluorine, revolutionized materials science due to their ability to enhance thermal stability and chemical inertness.

The synthesis of 1-bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane represents a milestone in multicomponent halogenation . Traditional methods relied on radical bromination or nucleophilic substitution, but modern approaches leverage transition-metal catalysts. For example, iridium-catalyzed hydrogen borrowing has enabled the stereoselective construction of polysubstituted cyclohexanes from ketones and diols. Such methods avoid harsh reagents, aligning with green chemistry principles while achieving high functional-group tolerance.

Academic Significance in Organofluorine Chemistry

This compound’s academic value lies in its multifaceted halogen interactions :

  • Fluorine’s Electronegativity : The trifluoroethyl group induces strong C–F dipole moments, polarizing adjacent C–Br and C–Cl bonds. This polarization facilitates nucleophilic displacements at the chlorine or bromine sites, making the compound a versatile electrophilic scaffold.
  • Steric Effects : The bulky trifluoroethyl group imposes torsional strain, influencing reaction pathways. Studies on analogous systems show that axial fluorine substituents stabilize chair conformations via nonclassical hydrogen bonding with axial hydrogens.
  • Synthetic Utility : The compound serves as a precursor for cross-coupling reactions. For instance, Suzuki-Miyaura couplings could replace bromine atoms with aryl or vinyl groups, enabling access to complex fluorinated architectures.

Table 2: Comparative Halogen Effects in Cyclohexanes

Halogen Bond Length (Å) Electronegativity Conformational Impact
F 1.39 3.98 Stabilizes axial positions
Cl 1.79 3.16 Moderate steric hindrance
Br 1.94 2.96 Enhances polarizability

Recent computational studies highlight the pseudoanomeric effect in halogenated cyclohexanes, where electronegative substituents at C-1 and C-2 adopt gauche orientations to minimize dipole-dipole repulsions. This effect is particularly pronounced in 1-bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane, where the trifluoroethyl group’s electron-withdrawing nature amplifies charge disparities.

Properties

IUPAC Name

1-bromo-2-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2ClF3/c9-6-4-2-1-3-5(6)7(11,12)8(10,13)14/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDWIHTZFHVBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)Br)(F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane typically involves the halogenation of cyclohexane derivatives. One common method includes the reaction of cyclohexane with bromine and chlorine in the presence of a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a specific range to ensure the selective formation of the desired product.

Industrial production of this compound may involve continuous flow reactors where the reactants are fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product.

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-bromo-1-chlorotrifluoroethyl)cyclohexanol .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds :
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane serves as an important intermediate in synthesizing various pharmaceutical agents. Its reactivity allows for modifications that enhance the efficacy of existing drugs or create new therapeutic agents. For instance, halogenated compounds are often used to fine-tune the biological activity of drug candidates through structure-activity relationship (SAR) studies.

Anticancer Research :
Research has indicated that halogenated compounds can exhibit significant cytotoxic effects against cancer cell lines. The incorporation of this compound into drug scaffolds may lead to the development of new anticancer agents with improved selectivity and reduced side effects.

Material Science

Development of Fluorinated Polymers :
The trifluoroethyl group in this compound can be utilized to synthesize fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to advanced electronic components.

Surface Modification Agents :
Due to its unique chemical properties, 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane can be employed as a surface modifier in various materials, enhancing hydrophobicity and chemical resistance.

Environmental Chemistry

Toxicity Studies :
Halogenated compounds are often scrutinized for their environmental impact due to potential toxicity and bioaccumulation. Studies on the toxicity profiles of similar compounds suggest that this compound may exhibit skin and respiratory irritation, along with potential carcinogenic effects. Understanding these properties is crucial for assessing the environmental safety of using such compounds in industrial applications.

Case Study 1: Anticancer Activity

Recent studies have explored the anticancer potential of halogenated cyclohexanes. For instance, derivatives of 1-bromo compounds have shown significant cytotoxic activity against various cancer cell lines, highlighting their potential as lead compounds for drug development.

Case Study 2: Environmental Impact Assessment

Research conducted on similar brominated compounds has raised concerns regarding their persistence in the environment and potential toxic effects on aquatic life. Evaluating the degradation pathways of such compounds is essential for understanding their long-term impact on ecosystems.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenation Patterns and Molecular Complexity

(a) 1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS: 14737-09-8)
  • Substituent Differences : The 2-position substituent is bromodifluoromethyl (–CF₂Br), lacking the chlorine and additional bromine found in the target compound.
  • The electron-withdrawing –CF₂Br group may enhance electrophilic reactivity compared to the trifluoroethyl group in the target compound .
  • Physical Properties : Molecular weight (MW) = 283.08 g/mol (estimated); lower than the target compound due to fewer halogens .
(b) (2-Bromo-1-fluoroethyl)cyclohexane (CAS: 1785344-69-5)
  • Substituent Differences : Contains a simpler –CH₂CH(Br)F group at position 2, missing the chlorine and one bromine.
  • Reactivity: The monofluoroethyl group may exhibit lower steric hindrance, favoring faster substitution reactions.
  • Physical Properties : MW = 209.1 g/mol; boiling point and density are likely lower than the target compound due to reduced halogen content .
(c) Bromocyclohexane (CAS: 2550-36-9)
  • Substituent Differences : Only a single bromine at position 1.
  • Reactivity : Less steric and electronic complexity, making it more reactive in SN2 reactions.
  • Physical Properties : MW = 177.08 g/mol; boiling point = 217.38°C .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Halogens Solubility Trends
Target Compound (CAS: 232602-77-6) ~365.4 (estimated) >250 (estimated) Br, Cl, F Low polarity solvents (e.g., DCM, ether)
1-Bromo-2-(bromodifluoromethyl)cyclohexane 283.08 ~220–240 Br, F Similar to target
(2-Bromoethyl)cyclohexane (CAS: 1647-26-3) 193.11 ~230–235 Br Miscible in organic solvents
Bromocyclohexane 177.08 217.38 Br Soluble in ethanol, ether

Notes:

  • The target compound’s higher molecular weight and halogen density correlate with elevated boiling points and reduced solubility in polar solvents.
  • Fluorine and chlorine atoms increase electronegativity, influencing dipole moments and intermolecular interactions .

Biological Activity

1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane is a brominated compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and trifluoroethyl groups, may confer specific biological activities that merit investigation. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented structurally as follows:

C9H8Br3ClF3\text{C}_9\text{H}_8\text{Br}_3\text{Cl}\text{F}_3

Biological Activity Overview

The biological activity of 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane is primarily characterized by its interactions with biological systems, including potential cytotoxicity, antimicrobial properties, and effects on enzyme activity.

Cytotoxicity

Research indicates that halogenated compounds can exhibit varying degrees of cytotoxicity. A study assessing the cytotoxic effects of similar brominated compounds found that they could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. While specific data on 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane remains limited, its structural similarities suggest potential for similar effects.

Antimicrobial Properties

Halogenated compounds are often explored for their antimicrobial properties. Compounds containing bromine and chlorine have shown effectiveness against a range of bacteria and fungi. For instance, a related study demonstrated that brominated cyclohexanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that 1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane may also possess antimicrobial characteristics worthy of further exploration.

Case Studies

Several case studies have investigated the biological implications of halogenated cycloalkanes:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various brominated cyclohexanes for their anticancer properties. The results indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, attributed to their ability to disrupt cellular signaling pathways.
  • Enzyme Inhibition : Research has also focused on the inhibition of specific enzymes by halogenated compounds. For example, some studies have shown that brominated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Data Table: Biological Activity Summary

Activity Type Observed Effects Reference
CytotoxicityInduction of apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibition of cytochrome P450 enzymes
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